NoName

Vue d'ensemble

Description

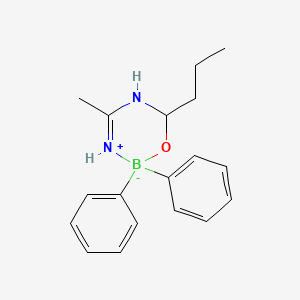

NoName is a useful research compound. Its molecular formula is C18H23BN2O and its molecular weight is 294.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 294.1903435 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystallography

One of the primary applications of NoName is in the field of crystallography. A study by Knott et al. (2016) highlighted its role in stabilizing purified proteins for X-ray crystallography. Specifically, this compound was used to stabilize the Non-POU domain-containing octamer-binding protein (NONO), facilitating its crystallization and subsequent structural analysis. This research is vital for understanding gene regulation mechanisms, which have implications in medical research, particularly in cancer and genetic disorders.

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Crystallography | Knott et al. (2016) | Stabilization of NONO for structural analysis |

Geometric Deep Learning

This compound also shows promise in geometric deep learning, a cutting-edge area that deals with non-Euclidean data structures. Bronstein et al. (2016) discussed how this compound can be integrated into algorithms that analyze complex data in fields such as brain imaging and genetics. This application is particularly relevant as it allows researchers to extract meaningful insights from intricate datasets that traditional methods struggle to analyze effectively.

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Geometric Deep Learning | Bronstein et al. (2016) | Enhances analysis of non-Euclidean data structures |

Water Treatment Systems

In environmental science, the this compound system has been developed for limescale prevention and biofilm elimination in water systems. The AUTthis compound project demonstrated that a mixture of food-grade gases, termed this compound, effectively solubilizes calcareous deposits and prevents biofilm formation in naval unit water systems. This innovative approach not only enhances system efficiency but also extends operational longevity by minimizing maintenance needs .

| Application Area | Project Reference | Key Findings |

|---|---|---|

| Water Treatment Systems | AUTthis compound Project | Effective limescale and biofilm control |

Case Study 1: Stabilization of NONO Protein

- Objective : To determine the structural properties of NONO.

- Methodology : Utilization of this compound to stabilize protein dimers.

- Outcome : Successful crystallization led to significant insights into nuclear gene regulation.

Case Study 2: Geometric Data Analysis

- Objective : To apply geometric deep learning techniques using this compound.

- Methodology : Implementation of this compound in analyzing brain imaging data.

- Outcome : Improved accuracy in extracting patterns from complex datasets.

Analyse Des Réactions Chimiques

Combustion Reactions

Nonane undergoes complete and incomplete combustion depending on oxygen availability:

| Reaction Type | Chemical Equation | Products |

|---|---|---|

| Complete combustion | C₉H₂₀ + 14O₂ → 9CO₂ + 10H₂O | CO₂, H₂O |

| Incomplete combustion | 2C₉H₂₀ + 19O₂ → 18CO + 20H₂O | CO, H₂O |

-

Key Parameters :

Hydroxyl Radical Oxidation

Nonane reacts with photochemically generated hydroxyl radicals (- OH) in the atmosphere:

Primary Reaction :

C₉H₂₀ + - OH → C₉H₁₉- + H₂O

-

Rate Constant :

Low-Temperature Oxidation Pathways

Detailed kinetic modeling reveals complex pathways for n-nonane oxidation :

Alkyl Radical Formation

-

H-Abstraction : - OH or O₂ abstracts hydrogen, forming alkyl radicals (C₉H₁₉- ).

Alkylperoxy Radical (ROO- ) Pathways

-

Isomerization : ROO- undergoes intramolecular H-shift to form hydroperoxyalkyl radicals (- QOOH).

-

Decomposition : - QOOH fragments into smaller aldehydes/ketones + - OH.

Chain-Branching Mechanisms

-

Critical intermediates : Ketohydroperoxides (KETs) drive autoignition via decomposition into reactive radicals (- OH, - HO₂) .

Pyrolysis and Cracking

At high temperatures (>700 K), nonane undergoes C–C bond cleavage:

Dominant Products :

-

Lighter alkanes (e.g., propane, butane)

-

Alkenes (e.g., propene, 1-pentene)

-

Molecular hydrogen (H₂)

Mechanism :

-

Radical chain reactions initiated by homolytic bond cleavage.

-

β-scission of alkyl radicals dominates product distribution .

Research Advancements

Recent studies highlight:

-

Pressure Dependence : Negative temperature coefficient (NTC) behavior observed at 10–20 atm, critical for engine-relevant conditions .

-

Direct Elimination Pathways : ROO- → alkene + HO₂- competes with isomerization at T > 800 K .

Nonane’s reactivity is foundational in fuel chemistry, with applications in combustion optimization and atmospheric modeling. Its detailed kinetic mechanisms, particularly low-temperature oxidation pathways, remain active research areas to improve predictive simulations.

Propriétés

IUPAC Name |

4-methyl-2,2-diphenyl-6-propyl-1-oxa-5-aza-3-azonia-2-boranuidacyclohex-3-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O/c1-3-10-18-20-15(2)21-19(22-18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18,20-21H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGDRUACRYMHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(NC(O1)CCC)C)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539)?

A1: [H]A-585539 selectively binds with high affinity to the α7 nicotinic acetylcholine receptor (nAChR) in both rat and human brain tissue. [, ]

Q2: What makes [H]A-585539 a valuable tool for research compared to other ligands for the α7 nAChR?

A2: [H]A-585539 demonstrates several advantageous properties: It acts as an agonist, exhibits rapid binding kinetics, has low nonspecific binding, possesses high specific activity, and shows high affinity across both rodent and human brain tissue. [, ] This combination is unique and makes it particularly useful for characterizing the α7 nAChR.

Q3: How does the binding affinity of [H]A-585539 compare to other known ligands?

A3: [H]A-585539 generally displays a 5 to 10-fold higher binding affinity for the α7 nAChR compared to [H]methyllycaconitine ([H]MLA), another commonly used radioligand. []

Q4: What is the significance of the N-terminal domain of the α7 nAChR in relation to [H]A-585539?

A4: Experiments using a chimeric α7/5-hydroxytryptamine type-3 receptor revealed that the N-terminal domain of the α7 nAChR alone is sufficient to replicate the pharmacological binding profile observed with [H]A-585539. []

Q5: What do autoradiography studies reveal about the binding distribution of [H]A-585539?

A5: Autoradiographic studies demonstrate a similar pattern of labeling in rat brain tissue for both [H]A-585539 and [I]-bungarotoxin, another ligand known to target α7 nAChRs. []

Q6: What is the proposed target of Noname 3?

A6: this compound 3 is suggested as a potential inhibitor of the PSEN-1 protein, a key player in Alzheimer's disease pathogenesis. [, ]

Q7: How was this compound 3 identified as a potential PSEN-1 inhibitor?

A7: Researchers utilized in silico methods, including molecular docking and screening based on physiochemical properties and adherence to Lipinski's rule of five. [, ]

Q8: What is the major component of Cassia mimosoides var. This compound (M.) essential oil?

A8: n-Butylidene dihydrophthalide constitutes the most abundant component within the essential oil. []

Q9: How does the composition of the essential oil change during storage?

A9: The content of various volatile compounds within the essential oil undergoes changes during storage at 4°C and 25°C. For instance, compounds like camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene showed increased concentrations in the initial storage phase. []

Q10: What are the storage conditions that impact the stability of the essential oil?

A10: Storage temperature significantly influences the composition of the essential oil. Storage at 25°C, for instance, leads to a noticeable rise in pentanal content, while the levels of cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase over time. Conversely, β-elemol, cedrol, and β-eudesmol concentrations decrease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.